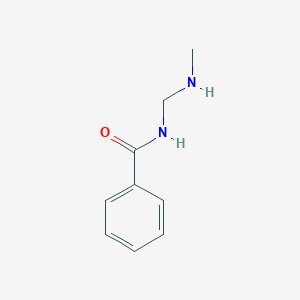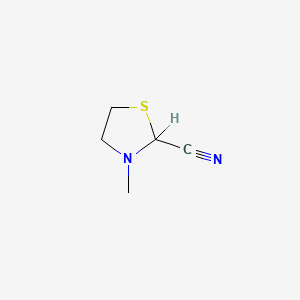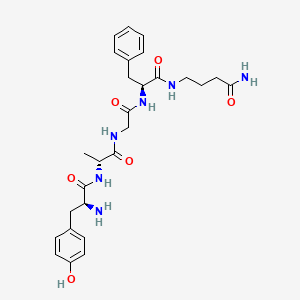
L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is likely designed for specific biochemical or pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that follow the SPPS method. High-performance liquid chromatography (HPLC) is used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Peptides can undergo oxidation, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of methionine yields methionine sulfoxide.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” are used in studying protein interactions, enzyme functions, and as building blocks for more complex molecules.
Biology
In biology, such peptides can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action for “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-L-phenylalaninamide
- L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-tryptophanamide
Uniqueness
The uniqueness of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” lies in its specific sequence and modifications, which confer distinct biological or chemical properties compared to other peptides.
Eigenschaften
CAS-Nummer |
72080-43-4 |
|---|---|
Molekularformel |
C27H36N6O6 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
4-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanamide |
InChI |
InChI=1S/C27H36N6O6/c1-17(32-26(38)21(28)14-19-9-11-20(34)12-10-19)25(37)31-16-24(36)33-22(15-18-6-3-2-4-7-18)27(39)30-13-5-8-23(29)35/h2-4,6-7,9-12,17,21-22,34H,5,8,13-16,28H2,1H3,(H2,29,35)(H,30,39)(H,31,37)(H,32,38)(H,33,36)/t17-,21+,22+/m1/s1 |
InChI-Schlüssel |
VBUSEWMEBFRXSM-WTNAPCKOSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


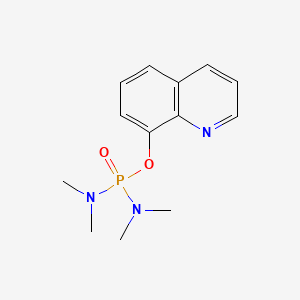
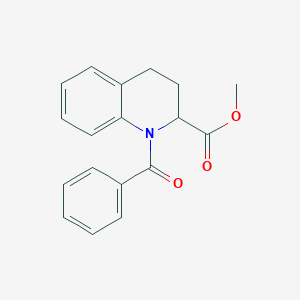


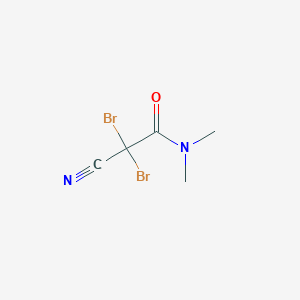
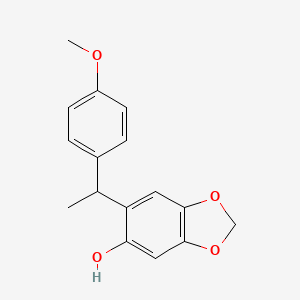
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
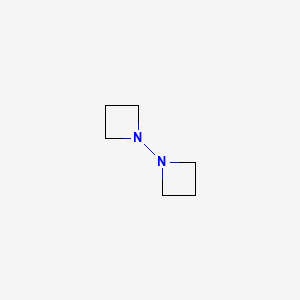

![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

